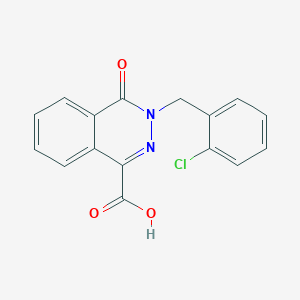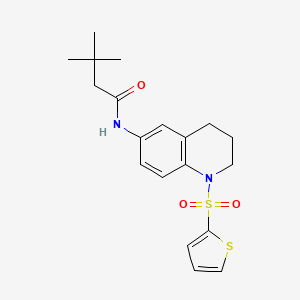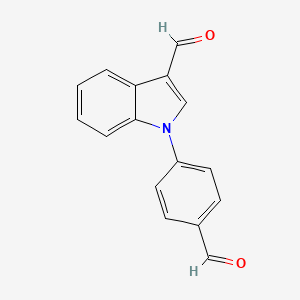![molecular formula C6H4ClN3O3S B2610287 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid CAS No. 2460757-41-7](/img/structure/B2610287.png)
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid” is a chemical compound with the CAS Number: 2460757-41-7 . It has a molecular weight of 233.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4ClN3O3S/c7-5-1-3-4(14(11,12)13)2-8-6(3)10-9-5/h1-2H, (H,8,10)(H,11,12,13) . This code provides a specific description of the molecule’s structure.It has a density of 1.8±0.1 g/cm³ . The compound’s molar refractivity is 52.3±0.4 cm³ . It has a polar surface area of 84 Ų and a polarizability of 20.7±0.5 10^-24 cm³ . The surface tension is 85.8±3.0 dyne/cm and the molar volume is 136.9±3.0 cm³ .
Mecanismo De Acción
The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the production of certain cytokines that are involved in inflammation. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid in lab experiments is its unique structure, which makes it a potential candidate for developing drugs that target various diseases. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it challenging to develop drugs based on this compound.
Direcciones Futuras
There are several future directions for research on 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid. For instance, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Additionally, more research is needed to investigate its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, there is a need for more studies to optimize the synthesis of this compound to improve its purity and yield.
Métodos De Síntesis
The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid involves a multi-step process that includes the reaction of 3-chloropyridazine with sodium azide, followed by the addition of sulfuric acid and sodium nitrite to form the final product. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
The unique structure of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid makes it a potential candidate for developing drugs that target various diseases. Several studies have been conducted to investigate its potential applications in the field of drug discovery. For instance, it has been shown to exhibit anti-inflammatory and anti-tumor activities.
Propiedades
IUPAC Name |
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3S/c7-5-1-3-4(14(11,12)13)2-8-6(3)10-9-5/h1-2H,(H,8,10)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQWDOGQKRGBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NN=C1Cl)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(Methoxymethyl)oxolan-2-yl]methyl]but-2-ynamide](/img/structure/B2610207.png)


![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2610212.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2610214.png)


![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2610222.png)


![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)
